molecular formula C23H29NO4S B3028413 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate CAS No. 202189-76-2

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Cat. No.: B3028413
CAS No.: 202189-76-2
M. Wt: 415.5
InChI Key: BGUOPDZOVDIWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C23H29NO4S and a molecular weight of 415.55 g/mol . This compound is notable for its structural features, which include an oxazoline ring and a sulfonate ester group, making it a valuable intermediate in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

Bilastine ITS-1, also known as Bilastine, is a highly selective antagonist for the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, making it the primary target of Bilastine ITS-1 .

Mode of Action

During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine ITS-1 interacts with its target by binding to the Histamine H1 receptor and preventing its activation . This inhibits the action of histamine, reducing the development of allergic symptoms due to the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by Bilastine ITS-1 is the histamine pathway. By selectively inhibiting the Histamine H1 receptor, Bilastine ITS-1 prevents the downstream effects of histamine release during an allergic response . This includes symptoms such as nasal congestion and urticaria .

Pharmacokinetics

Bilastine ITS-1 exhibits rapid absorption, with a Tmax of 1.13 hours . Its absolute bioavailability is 61%, and no accumulation is observed with daily dosing of 20-100 mg after 14 days . The Cmax of Bilastine ITS-1 decreases by 25% and 33% when taken with a low fat and high fat meal, respectively, compared to the fasted state . Administration with grapefruit juice decreases the Cmax by 30% .

Result of Action

The result of Bilastine ITS-1’s action is a reduction in allergic symptoms such as nasal congestion and urticaria . By preventing the activation of the Histamine H1 receptor, Bilastine ITS-1 reduces the development of these symptoms due to the release of histamine from mast cells .

Action Environment

The action of Bilastine ITS-1 can be influenced by environmental factors such as diet. For instance, the presence of food or grapefruit juice can decrease the bioavailability of the drug . Therefore, it is recommended to take Bilastine ITS-1 in a fasted state for optimal efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the sulfonate ester group, converting it into a sulfonic acid or a sulfonamide.

    Substitution: The aromatic ring in the phenethyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Sulfonic acids or sulfonamides.

    Substitution: Various substituted phenethyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it a versatile building block.

Biology and Medicine

In biological and medical research, derivatives of this compound are investigated for their potential therapeutic properties. The oxazoline ring is a common motif in bioactive molecules, and modifications can lead to compounds with antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, this compound is used in the production of specialty chemicals, including surfactants, polymers, and dyes. Its stability and reactivity make it suitable for various applications in material science and chemical engineering .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-chlorobenzenesulfonate
  • 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-nitrobenzenesulfonate

Uniqueness

Compared to similar compounds, 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate is unique due to its specific combination of the oxazoline ring and the methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-17-6-12-20(13-7-17)29(25,26)28-15-14-18-8-10-19(11-9-18)23(4,5)21-24-22(2,3)16-27-21/h6-13H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUOPDZOVDIWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C(C)(C)C3=NC(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111153
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202189-76-2
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202189-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl}ethyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.